2-Azido-1-(4-hydroxyphenyl)ethanone
Overview
Description
2-Azido-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . It is characterized by the presence of an azido group (-N3) and a hydroxyphenyl group attached to an ethanone backbone. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds, α-diazo arylketones, are substrates for wolff rearrangement .
Mode of Action
2-Azido-1-(4-hydroxyphenyl)ethanone interacts with its targets through a process known as the Wolff rearrangement . This process involves the formation of a ketene intermediate by either thermal or photochemical activation .
Biochemical Pathways
The Wolff rearrangement is the primary biochemical pathway affected by this compound . This rearrangement leads to the formation of phenylacetic acids through a ketene intermediate .
Pharmacokinetics
The compound’s photoreaction is quenched by oxygen and sensitized by triplet sensitizers .
Result of Action
The primary result of the action of this compound is the formation of phenylacetic acids . This is achieved through the Wolff rearrangement, which involves the formation of a ketene intermediate .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and triplet sensitizers . The photoreaction of the compound is quenched by oxygen and sensitized by triplet sensitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-1-(4-hydroxyphenyl)ethanone can be synthesized through the reaction of sodium azide with α-bromo-4-hydroxyacetophenone or α-chloro-4-hydroxyacetophenone in an alcoholic medium . The reaction typically involves the nucleophilic substitution of the halogen atom by the azido group, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations. This may include optimization of reaction conditions, purification processes, and safety measures to handle azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Photochemical Reactions: The compound can participate in photochemical reactions, where it is activated by light to form reactive intermediates.
Substitution Reactions: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Photochemical Reactions: These reactions often require light sources and sensitizers to initiate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Major Products Formed
Photochemical Reactions: The major products can include rearranged phenylacetates and other photoproducts.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
2-Azido-1-(4-hydroxyphenyl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Diazo-1-(4-hydroxyphenyl)ethanone: This compound is similar in structure but contains a diazo group instead of an azido group.
4-Hydroxyacetophenone: Lacks the azido group but shares the hydroxyphenyl and ethanone backbone.
Uniqueness
2-Azido-1-(4-hydroxyphenyl)ethanone is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in photochemistry and bioorthogonal chemistry . The azido group can undergo unique transformations that are not possible with similar compounds lacking this functional group.
Properties
IUPAC Name |
2-azido-1-(4-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-1-3-7(12)4-2-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEUWOSZJOFDAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697180 | |
Record name | 2-Azido-1-(4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169315-44-0 | |
Record name | 2-Azido-1-(4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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